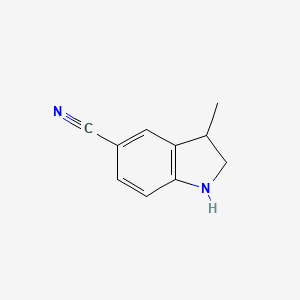

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile

Description

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,7,12H,6H2,1H3 |

InChI Key |

TVXWKHUUZYJRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile is a dihydroindole compound with a methyl group at the 3-position and a carbonitrile group at the 5-position, which contributes to its chemical properties. Dihydroindoles are of interest in medicinal chemistry because of their potential biological activities and versatility in organic synthesis.

Applications

The applications of this compound span several fields:

- Pharmaceuticals Due to its biological activity, it is being explored as a lead compound for drug development targeting neurodegenerative diseases.

- Organic Synthesis It serves as a building block in the synthesis of complex molecules with potential pharmaceutical or materials science applications.

- Materials Science It can be used in the creation of novel materials with specific electronic or optical properties.

Research

Research indicates that compounds similar to this compound exhibit various biological activities:

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile | Ethyl group at the 3-position | Potentially different pharmacokinetics |

| 3-Propyloxycarbonylindole | Propyl substituent with ether linkage | Enhanced solubility and bioavailability |

| 2-Methylindole | Methyl group at the 2-position | Different receptor binding profiles |

| 5-Cyanoindole | Cyanide group at the 5-position | Increased reactivity due to nitrile functionality |

Mechanism of Action

The mechanism of action of 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole ring allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile but differ in substituents, saturation, or functional groups:

Table 1: Structural Comparison of Selected Indole Carbonitriles

Key Observations :

- Saturation Effects : The dihydroindole core (as in the target compound) improves metabolic stability compared to fully aromatic analogs like 5-methyl-3-phenyl-1H-indole-2-carbonitrile .

- Substituent Positioning : The nitrile group at position 5 (target compound) versus position 2 (5-methyl-3-phenyl-1H-indole-2-carbonitrile) alters electronic distribution, impacting reactivity and binding affinity .

- Functional Groups : Addition of oxo (e.g., 2,3-dihydro-3,3-dimethyl-2-oxo-1H-indole-6-carbonitrile) or fluoro groups (e.g., compound in ) introduces polarity and hydrogen-bonding capacity, critical for receptor interactions.

Biological Activity

3-Methyl-2,3-dihydro-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the dihydroindole class, characterized by its bicyclic structure featuring an indole moiety. The presence of a methyl group at the 3-position and a carbonitrile group at the 5-position contributes to its unique chemical properties, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Compounds similar to this indole derivative have shown neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess antiproliferative activity against various cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for obtaining this compound. These methods often involve multi-step reactions that allow for the introduction of various substituents on the indole ring. For example, a recent study outlined a novel approach using selective alkylation techniques .

Neuroprotective Activity

A study conducted on the neuroprotective effects of dihydroindoles demonstrated that certain derivatives could enhance melatonin receptor affinity, which is linked to neuroprotection. The results indicated that modifications in the side chains significantly influenced receptor binding and activity .

Anticancer Activity

In vitro assays have shown that certain derivatives of this compound exhibit sub-micromolar cytotoxicity against human tumor cell lines. The IC50 values for these compounds ranged from 0.23 to 0.3 μM, indicating potent anticancer activity without significant toxicity to normal fibroblast cells .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile | Ethyl group at the 3-position | Potentially different pharmacokinetics |

| 3-Propyloxycarbonylindole | Propyl substituent with an ether linkage | Enhanced solubility and bioavailability |

| 2-Methylindole | Methyl group at the 2-position | Different receptor binding profiles |

| 5-Cyanoindole | Cyanide group at the 5-position | Increased reactivity due to nitrile functionality |

This table highlights how minor modifications in structure can lead to significant variations in biological activity and chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-2,3-dihydro-1H-indole-5-carbonitrile, and what key reaction conditions must be controlled?

- Methodological Answer : A common approach involves cyclization of substituted indole precursors. For example, refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid can yield dihydroindole scaffolds (similar to methods in ). Key conditions include temperature control (80–110°C), stoichiometric ratios of reagents (e.g., 1.1:1 aldehyde-to-amine ratio), and reaction time (3–5 hours). Purification often requires recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use -NMR to identify the methyl group (δ ~1.4–1.6 ppm for CH) and dihydroindole protons (δ ~3.0–4.0 ppm for CH). -NMR should show the nitrile carbon at δ ~115–120 ppm ( ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] (expected m/z: ~187.1 for CHN).

- IR : A sharp peak at ~2200 cm confirms the nitrile group .

Advanced Research Questions

Q. How should researchers address discrepancies in NMR data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic equilibria (e.g., enamine-imine tautomerism) by observing peak splitting at low temperatures.

- Deuteration Studies : Exchangeable protons (e.g., NH) can be identified using DO shaking.

- Comparative Analysis : Cross-validate with analogs (e.g., 1H-indole-5-carbonitrile derivatives in ) to isolate substituent-specific shifts .

Q. What strategies are effective in resolving polymorphic forms of this compound during crystallographic studies?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or multiple conformers ( ).

- Crystallization Screening : Test solvents with varying polarities (e.g., ethanol vs. DMSO) to isolate stable polymorphs.

- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized indoles) and adjust reducing agents (e.g., NaBH) accordingly.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) to suppress degradation pathways .

Data Analysis and Contradiction Management

Q. How should conflicting crystallographic data be reconciled when determining the absolute configuration of this compound derivatives?

- Methodological Answer :

- Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to resolve chiral centers via Flack parameter refinement in SHELXL.

- Computational Validation : Compare experimental structures with DFT-optimized geometries (e.g., using Gaussian) to validate stereochemical assignments .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.